Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 5th position. The carboxylate group is esterified with a methyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol to introduce the methyl ester group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Can involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while oxidation might yield a carboxylic acid derivative .
Scientific Research Applications
Chemistry: In chemistry, methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique structure allows for the modification of physical and chemical properties of the resulting materials .
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 5-bromopyridine-3-carboxylate
Comparison: Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-9-7(10(14)15-2)4-12-13(9)5-8(6)11/h3-5H,1-2H3 |
InChI Key |
XLMSZQMJMDMCML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C=C1Br)C(=O)OC |
Origin of Product |
United States |
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